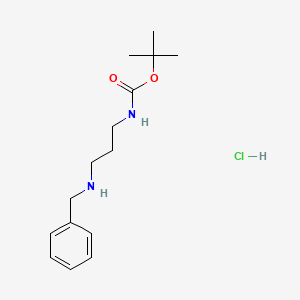![molecular formula C15H24ClN3O2 B6342867 5-Amino-1-boc-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl hydrochloride CAS No. 1187930-40-0](/img/structure/B6342867.png)
5-Amino-1-boc-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-1-boc-3’,4’,5’,6’-tetrahydro-2’H-[2,4’]bipyridinyl hydrochloride, also known by its CAS Number 1187930-40-0, is a chemical compound with a molecular weight of 313.83 . It is a light yellow solid . The IUPAC name for this compound is tert-butyl 4- (5-amino-2-pyridinyl)-1-piperidinecarboxylate hydrochloride .
Molecular Structure Analysis
The molecular formula of this compound is C15H24ClN3O2 . The InChI code, which provides a unique identifier for the compound, is 1S/C15H23N3O2.ClH/c1-15(2,3)20-14(19)18-8-6-11(7-9-18)13-5-4-12(16)10-17-13;/h4-5,10-11H,6-9,16H2,1-3H3;1H .Physical And Chemical Properties Analysis
This compound is a light yellow solid . Its molecular weight is 313.83 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the resources I have.科学的研究の応用
Understanding Compound Applications through Related Research
1. Photodynamic Therapy and Protoporphyrin IX Accumulation Enhancement
- Overview : Enhancing the accumulation of Protoporphyrin IX (PpIX) in photodynamic therapy (PDT) is crucial for improving clinical outcomes. Various pretreatments, including the use of penetration enhancers and temperature adjustments, have been investigated to optimize PpIX content within lesions, demonstrating the importance of chemical modulation in therapeutic applications (Gerritsen et al., 2008).
2. BODIPY-based Materials for OLEDs
- Overview : The development of BODIPY-based organic semiconductors for application in OLED devices highlights the role of specific chemical compounds in advancing organic optoelectronics. This area of research demonstrates the potential of chemical compounds in the development of 'metal-free' infrared emitters and various optoelectronic applications (Squeo & Pasini, 2020).
3. TOAC in Peptide Studies
- Overview : The paramagnetic amino acid TOAC has been incorporated into peptides, offering insights into peptide secondary structure and dynamics. This research showcases the application of specific amino acids in understanding peptide behavior, which can be relevant for designing compounds with precise biological functions (Schreier et al., 2012).
Safety and Hazards
作用機序
Target of Action
The primary targets of the compound “5-Amino-1-boc-3’,4’,5’,6’-tetrahydro-2’H-[2,4’]bipyridinyl hydrochloride” are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
It is known that the compound contains an amino group and a boc group, which may interact with various biological targets .
Pharmacokinetics
The compound’s bioavailability, half-life, metabolism, and excretion are areas of ongoing research .
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is an important area of study. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s activity .
特性
IUPAC Name |
tert-butyl 4-(5-aminopyridin-2-yl)piperidine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2.ClH/c1-15(2,3)20-14(19)18-8-6-11(7-9-18)13-5-4-12(16)10-17-13;/h4-5,10-11H,6-9,16H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEAXUPDVBJUBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=C(C=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(5-aminopyridin-2-yl)piperidine-1-carboxylate hydrochloride | |
CAS RN |
1187930-40-0 |
Source


|
| Record name | 1-Piperidinecarboxylic acid, 4-(5-amino-2-pyridinyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187930-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


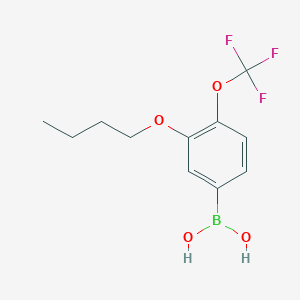
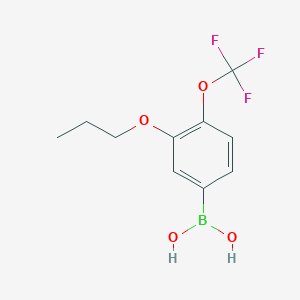

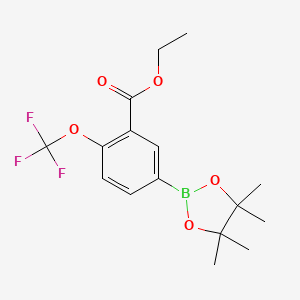
![7-Chloro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester](/img/structure/B6342818.png)
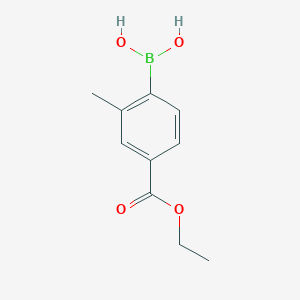
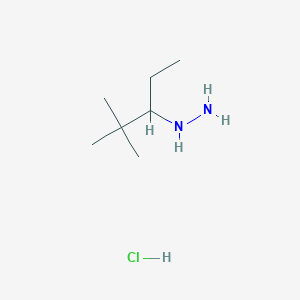
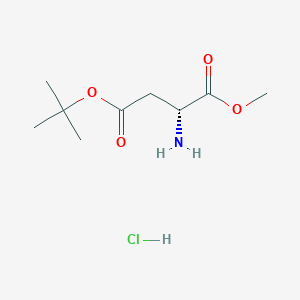


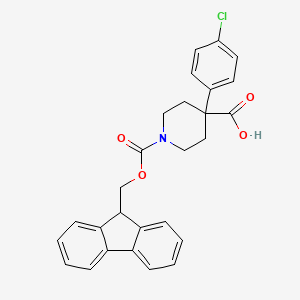
![3-(2-Thienyl)-1-(2-thienylcarbonyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6342859.png)
